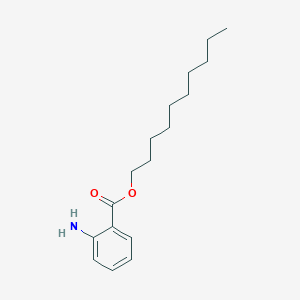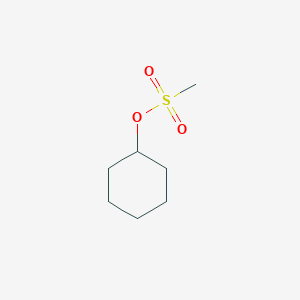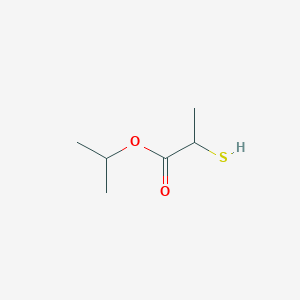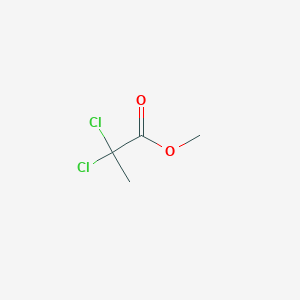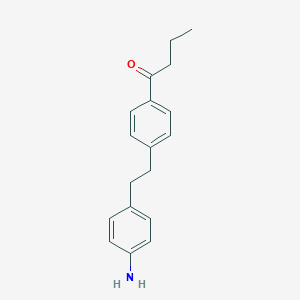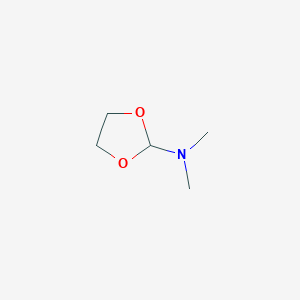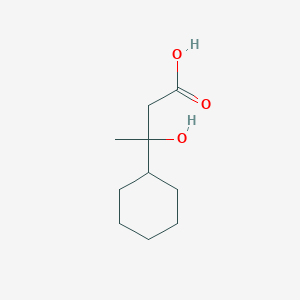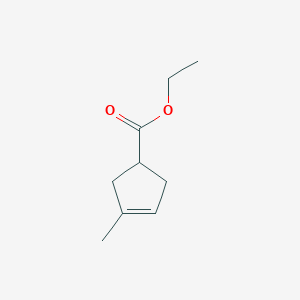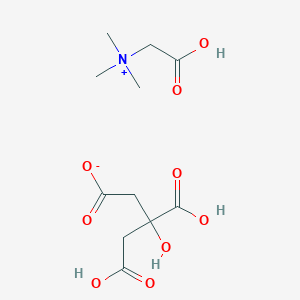
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methanaminium, 1-carboxy-N,N,N-trimethyl-, hydroxide” is also known as Betaine . It has a molecular formula of C5H13NO3 and a molecular weight of 135.16 g/mol . It is also known by other names such as Trimethylaminoacetic acid, Glycine betaine, and Trimethylglycine .
Molecular Structure Analysis
The IUPAC name of the compound is carboxymethyl (trimethyl)azanium;hydroxide . The InChI representation is InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 . The compound has a Canonical SMILES representation of CN+©CC(=O)O.[OH-] .Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 135.08954328 g/mol . The Topological Polar Surface Area is 38.3 Ų . The Heavy Atom Count is 9 .Aplicaciones Científicas De Investigación
Crystallographic Studies
Crystal Structure Analysis : The crystallographic analysis of diastereoisomers involving methanaminium compounds revealed insights into the oxidation processes of methionine in the presence of gold(III). This study highlights the absence of coordination to the Au(III) cation through the S atom of the sulfoxide, challenging prior assumptions about methionine's role as an N,S-bidentate donor ligand in gold(III) complexes (Rychlewska et al., 2010).
Hirshfeld Surface Analysis : The structure and Hirshfeld surface analysis of N,N,N-trimethyl-1-(4-vinyl-phen-yl)methanaminium 4-vinyl-benzene-sulfonate were examined, revealing insights into the polymerizable vinyl group attached to both the cation and the anion, and their implications in crystal stacking and hydrogen bonding (McAdam et al., 2019).
Polymerization and Photochemistry
- Photopolymerization : A study on water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts revealed their role in enhancing the photopolymerization of 2-hydroxy-ethyl methacrylate in water. This research provides valuable insights into the fluorescence and phosphorescence properties and photoreaction processes (Allen et al., 1986).
Biochemical and Pharmaceutical Applications
Carnitine Palmitoyltransferase I Inhibitor Synthesis : The practical synthesis of a carnitine palmitoyltransferase I inhibitor, a compound structurally similar to Methanaminium, was described. This process highlights the potential use of such compounds in pharmaceutical applications (Prashad et al., 2002).
Low-Fouling Properties in Membrane Technology : The copolymer of carboxybetaine and n-butylmethacrylate demonstrated low-fouling properties against proteins, indicating potential applications in biomaterials and membrane technology (Akamatsu et al., 2013).
Muscarinic Receptor Agonist Profile : A study on N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide and its optical isomers provided valuable insights into their muscarinic receptor agonist profiles, relevant for developing novel drugs targeting these receptors (Piergentili et al., 2008).
Nanoparticle Stabilization and Biomedical Applications
- Gold Nanoparticles Stabilization : Carboxybetaine polymer-protected gold nanoparticles exhibited high dispersion stability and resistance against non-specific protein adsorption, showcasing their potential in biomedical applications (Matsuura et al., 2007).
Safety And Hazards
The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Propiedades
Número CAS |
17671-50-0 |
|---|---|
Nombre del producto |
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) |
Fórmula molecular |
C11H19NO9 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |
Clave InChI |
YKXUOESQDCXGIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
SMILES canónico |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



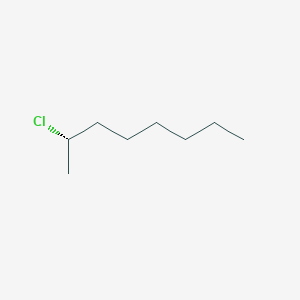
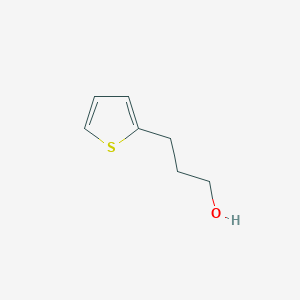
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
